molecular formula C3H3ClN2OS B12838992 (5-Chloro-1,2,4-thiadiazol-3-yl)methanol

(5-Chloro-1,2,4-thiadiazol-3-yl)methanol

Cat. No.: B12838992
M. Wt: 150.59 g/mol
InChI Key: UCBMBUJXSGXWMT-UHFFFAOYSA-N
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Description

(5-Chloro-1,2,4-thiadiazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a hydroxymethyl group at position 3.

Properties

IUPAC Name

(5-chloro-1,2,4-thiadiazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2OS/c4-3-5-2(1-7)6-8-3/h7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBMBUJXSGXWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NSC(=N1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,2,4-thiadiazol-3-yl)methanol typically involves the reaction of 5-chloro-1,2,4-thiadiazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition of the hydroxymethyl group to the thiadiazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,2,4-thiadiazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chlorine atom can be reduced to form a thiadiazole derivative without the chlorine substituent.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of (5-Chloro-1,2,4-thiadiazol-3-yl)carboxylic acid.

    Reduction: Formation of 1,2,4-thiadiazol-3-ylmethanol.

    Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(5-Chloro-1,2,4-thiadiazol-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its derivatives have shown activity against various bacterial and fungal strains.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and anti-inflammatory activities. Some derivatives have shown promising results in preclinical studies.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are used as active ingredients in pesticides and herbicides.

Mechanism of Action

The mechanism of action of (5-Chloro-1,2,4-thiadiazol-3-yl)methanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5-Chloro-1,2,4-thiadiazol-3-yl)methanol with structurally related 1,2,4-thiadiazole derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight Key Properties Applications References
This compound 5-Cl, 3-CH2OH Not provided Polar hydroxymethyl group enhances solubility; chlorine increases electrophilicity Potential intermediate for drug synthesis or agrochemicals Inferred
5-Chloro-3-(2-chlorobenzyl)-1,2,4-thiadiazole 5-Cl, 3-(2-Cl-benzyl) Not provided Lipophilic benzyl group improves membrane permeability; dual Cl atoms increase stability Antimicrobial agents or kinase inhibitors
4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine 5-Cl, 3-morpholine 205.67 Morpholine enhances solubility; GHS hazard class 6.1 (toxic) Pharmaceutical intermediate requiring controlled handling
5-(5-Chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride 5-Cl, 3-(thiophene-2-sulfonyl chloride) 301.19 Reactive sulfonyl chloride group; ≥95% purity Precursor for sulfonamide drugs or polymers
[(5-Chloro-1,2,4-thiadiazol-3-yl)methyl]triphenylphosphonium iodide 5-Cl, 3-CH2-PPh3+ 522.77 Phosphonium moiety facilitates Suzuki couplings; iodide counterion Organocatalyst or coupling agent in organic synthesis
2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-1H-isoindole-1,3-dione 5-Cl, 3-S-(propyl-isoindole) 339.81 Sulfanyl linker enables disulfide bond formation; 95% purity Medicinal chemistry (e.g., protease inhibitors)

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : Chlorine at position 5 stabilizes the thiadiazole ring, enhancing electrophilicity for nucleophilic substitutions .
  • Polar Groups : Hydroxymethyl (in the parent compound) and morpholine substituents improve aqueous solubility, whereas benzyl or thiophene groups increase lipophilicity .

Reactivity :

  • Sulfonyl chloride derivatives (e.g., 5-(5-Chloro...)thiophene-2-sulfonyl chloride) are highly reactive, enabling facile synthesis of sulfonamides .
  • Phosphonium salts (e.g., [(5-Chloro...)methyl]triphenylphosphonium iodide) serve as versatile intermediates in cross-coupling reactions .

Drug Synthesis: Sulfonyl chloride and morpholine derivatives are critical intermediates in synthesizing kinase inhibitors or sulfonamide-based drugs .

Safety Profiles :

  • Morpholine derivatives (e.g., 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine) are classified as toxic (GHS class 6.1), requiring stringent handling protocols .

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